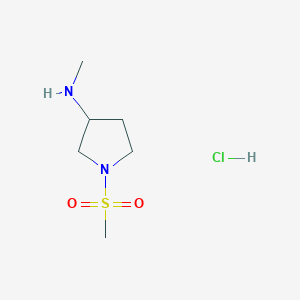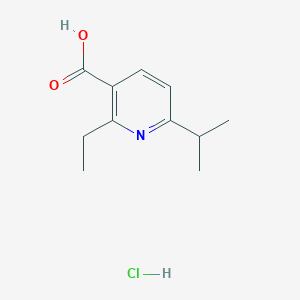
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803610-58-3 . It has a molecular weight of 229.71 .
Synthesis Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been used to synthesize a variety of pyridines, including "2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride" .Molecular Structure Analysis
The IUPAC name for this compound is 2-ethyl-6-isopropylnicotinic acid hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-4-9-8 (11 (13)14)5-6-10 (12-9)7 (2)3;/h5-7H,4H2,1-3H3, (H,13,14);1H .Chemical Reactions Analysis
The synthesis of this compound involves a ring cleavage methodology reaction . The reaction involves the remodeling of 3-formyl (aza)indoles/benzofurans . The formation of the desired substituted pyridine analogs occurs in good yields, regardless of the electronic effects of the substituents .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 229.71 .Scientific Research Applications
1. Protective Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). This group can be selectively removed post-polymerization either chemically under alkaline conditions or thermally at or above 110°C. It remains stable under acidic conditions and resists catalytic hydrogenolysis. This characteristic makes it a valuable component in the polymer community for controlled polymerization and the synthesis of complex polymers (Elladiou & Patrickios, 2012).
2. Reactivity in Organic Synthesis
Research has explored the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates and its application in the synthesis of novel amino acids and derivatives. These findings have implications for the development of new synthetic pathways in organic chemistry (Bolós et al., 1994).
3. Heterocyclic Compound Synthesis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic compounds. This transformation plays a significant role in the synthesis of complex heterocyclic structures, crucial in medicinal chemistry and material sciences (Harb et al., 1989).
4. Pharmaceutical Intermediate Synthesis
Research into the synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives has shown potential for the development of antihypertensive medications. These compounds demonstrate the utility of pyridine derivatives as intermediates in the synthesis of pharmaceutical agents (Kumar & Mashelker, 2006).
5. Structural Analysis in Crystallography
Studies in crystallography involving compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester demonstrate the relevance of pyridine derivatives in understanding molecular structures. This contributes significantly to the field of crystallography and material analysis (Shen et al., 2012).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The synthesis of substituted pyridines with diverse functional groups is an active area of research due to their importance in numerous bioactive molecules . There is a need for robust methods allowing the selective introduction of multiple functional groups . The development of such methodologies could lead to the synthesis of a wide range of biologically relevant molecules .
properties
IUPAC Name |
2-ethyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-4-9-8(11(13)14)5-6-10(12-9)7(2)3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLNQNHYMTACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


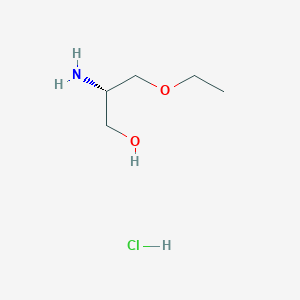
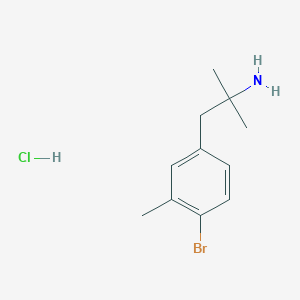
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)
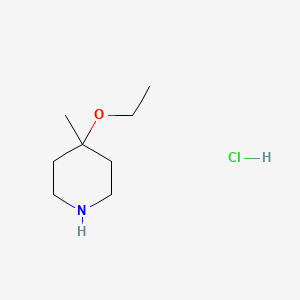
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
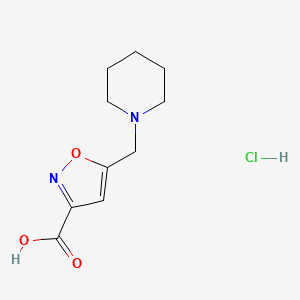
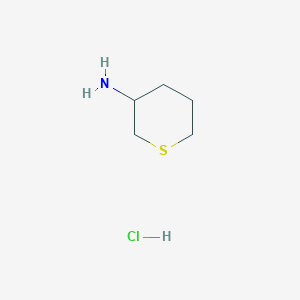
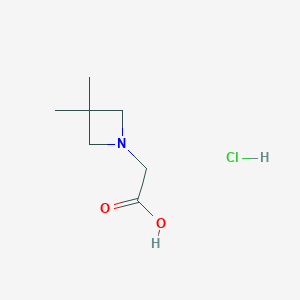
![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)
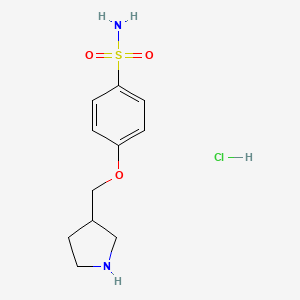
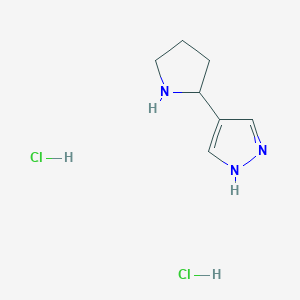
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)
